(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
説明
特性
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-4-15(5-7-16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-3-1-2-10-25-17/h1-10H,11-14H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDLJXVEPUFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The molecular formula of the compound is , and its structure features several key functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring known for its pharmacological properties. |
| Pyridazine Moiety | Contributes to the compound's interaction with various biological targets. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyridazine Intermediate : Reaction of hydrazine with a suitable dicarbonyl compound.
- Attachment of Pyridinyl Group : Nucleophilic substitution to introduce the pyridin-2-ylamino group.
- Formation of Piperazine Ring : Cyclization with appropriate diamine precursors.
- Final Coupling Reaction : Combining the pyridazine and piperazine components using coupling agents like EDCI.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor for various enzymes involved in critical biological pathways, particularly those related to cancer and infectious diseases.
- Receptors : The compound shows potential in modulating receptor activity, which may lead to therapeutic effects in conditions such as cancer and tuberculosis .
Biological Activity
Research indicates that the compound exhibits promising biological activities, particularly:
- Antimicrobial Activity : Similar compounds have shown moderate-to-good activity against various pathogens, suggesting potential applications in treating infections .
- Anti-tubercular Properties : In studies assessing anti-tubercular agents, derivatives with similar structures displayed significant inhibitory concentrations against Mycobacterium tuberculosis .
Case Studies
- Anti-Tubercular Activity :
-
Inhibitory Effects on Kinases :
- Compounds derived from pyridazine scaffolds have been identified as inhibitors of IKKβ and p38 MAP kinase, both critical in inflammatory responses and cancer pathways. Structure-based design strategies have demonstrated their effectiveness in reducing inflammation and tumor growth in preclinical models .
類似化合物との比較
Comparison with Structurally Similar Compounds
However, key comparisons can be drawn from related arylpiperazine and pyridazine derivatives:
Table 1: Structural and Functional Comparisons
Key Findings :
Pyridazine vs. Pyrimidine/Triazole Systems: The pyridazine core in the target compound may offer distinct electronic properties compared to pyrimidine or triazole systems in analogs like w3 (). The pyridin-2-ylamino group introduces additional hydrogen-bonding capacity, which is absent in MK47 (thiophene derivative) .
Trifluoromethylphenyl vs.
Piperazine Linker :
- The piperazine moiety is a common feature in kinase inhibitors (e.g., EGFR inhibitors), but its positioning relative to the pyridazine core may influence conformational flexibility and solubility .
Q & A
Basic Question: What are the critical considerations for synthesizing this compound with high purity?
Answer:
Synthesis optimization requires careful solvent selection, reaction stoichiometry, and purification techniques. Polar aprotic solvents like DMF or DMSO are often preferred due to their ability to dissolve intermediates and stabilize reactive species during coupling reactions involving piperazine or pyridazine moieties . Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) or recrystallization (e.g., in ethanol or acetonitrile) is critical to achieve >95% purity. Analytical validation using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensures purity .
Basic Question: How can the compound’s structure be unambiguously confirmed?
Answer:
Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key signals include:
- ¹H NMR : Pyridazine protons (δ 8.2–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and trifluoromethyl-phenyl protons (δ 7.6–7.9 ppm).
- ¹³C NMR : Carbonyl carbons (δ ~165 ppm), aromatic carbons (δ 120–140 ppm), and trifluoromethyl carbons (δ 125 ppm, q, JC-F = 2.4 Hz) .
High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF further validates molecular weight (e.g., [M+H]<sup>+</sup>).
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data for this compound is limited, structural analogs with piperazine/pyridazine motifs suggest potential respiratory and dermal hazards. Key precautions include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods during synthesis.
- Avoidance of dust generation; store in sealed containers under inert gas (N2 or Ar).
- Emergency measures: In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately .
Advanced Question: How should researchers design in vitro studies to evaluate its pharmacological activity?
Answer:
A robust in vitro assay design includes:
- Target selection : Prioritize kinases or GPCRs (e.g., serotonin receptors) due to the compound’s piperazine-pyridazine scaffold, which often interacts with these targets.
- Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate, with positive controls (e.g., known inhibitors).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC50 values. Include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects .
Advanced Question: How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%).
- Stability testing : Perform LC-MS to check for degradation products after 24-hour incubation in assay buffer.
- Inter-laboratory validation : Share batches with collaborating labs to confirm reproducibility .
Advanced Question: What methodologies assess its environmental fate and ecotoxicity?
Answer:
Adopt a tiered framework:
Physicochemical properties : Measure log P (octanol-water partition coefficient) and hydrolysis half-life (pH 4–9, 25°C) to predict bioavailability .
Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
Ecotoxicology : Conduct Daphnia magna acute toxicity (48-hour EC50) and algal growth inhibition (72-hour) tests .
Advanced Question: How to optimize solubility for in vivo studies without compromising activity?
Answer:
- Co-solvent systems : Use 10% PEG-400 + 5% Tween-80 in saline (v/v) for intravenous administration.
- Solid dispersion : Formulate with polyvinylpyrrolidone (PVP-K30) via spray drying to enhance oral bioavailability.
- Validation : Confirm solubility (>1 mg/mL) via nephelometry and verify activity retention in parallel in vitro assays .
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